molecular formula C42H68O17 B14336799 Saniculoside A CAS No. 100578-09-4

Saniculoside A

Cat. No.: B14336799
CAS No.: 100578-09-4
M. Wt: 845.0 g/mol
InChI Key: YMSCYDNWDAJIAJ-PORITDPFSA-N
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Preparation Methods

Saniculoside A can be extracted from the leaves of Sanicula europaea using an 80% methanolic extract. The structure elucidation of the isolated compounds is typically performed using 1D and 2D NMR spectroscopy and mass spectrometry measurements

Chemical Reactions Analysis

Saniculoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Saniculoside A involves its interaction with cellular pathways and molecular targets. It is known to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Saniculoside A is similar to other triterpenoid saponins such as Saniculoside N, Hederacoside D, and Ciwujianoside C3. this compound is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities . The following are some similar compounds:

Properties

CAS No.

100578-09-4

Molecular Formula

C42H68O17

Molecular Weight

845.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9S,10S,12aR,14bR)-7,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H68O17/c1-37(2)14-18-17-8-9-21-39(5)12-11-22(38(3,4)20(39)10-13-40(21,6)41(17,7)31(51)33(53)42(18,16-44)32(52)30(37)50)57-36-29(26(48)25(47)28(58-36)34(54)55)59-35-27(49)24(46)23(45)19(15-43)56-35/h8,18-33,35-36,43-53H,9-16H2,1-7H3,(H,54,55)/t18-,19-,20?,21?,22?,23-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1

InChI Key

YMSCYDNWDAJIAJ-PORITDPFSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C

Origin of Product

United States

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